molecular formula C27H24N2O9S2 B4219389 Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate

Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate

Cat. No.: B4219389
M. Wt: 584.6 g/mol
InChI Key: NIUQVXVIKYMXTL-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with methoxy and sulfonylimino groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene core, followed by the introduction of methoxy and sulfonylimino groups. The final step involves esterification to form the dibenzoate ester. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonylimino groups can be reduced to amines.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate involves its interaction with specific molecular targets. The sulfonylimino groups can form hydrogen bonds with biological macromolecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-naphthalenedicarboxylate: Similar naphthalene core but lacks the sulfonylimino groups.

    Dimethyl 2,6-dimethoxybenzoate: Similar ester functionalities but different aromatic core.

Uniqueness

Dimethyl 2,2’-[(2-methoxy-1,6-naphthalenediyl)bis(sulfonylimino)]dibenzoate is unique due to the presence of both sulfonylimino and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O9S2/c1-36-24-15-12-17-16-18(39(32,33)28-22-10-6-4-8-20(22)26(30)37-2)13-14-19(17)25(24)40(34,35)29-23-11-7-5-9-21(23)27(31)38-3/h4-16,28-29H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUQVXVIKYMXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)OC)S(=O)(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate
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Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate
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Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate
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Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate
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Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate
Reactant of Route 6
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Methyl 2-[[6-methoxy-5-[(2-methoxycarbonylphenyl)sulfamoyl]naphthalen-2-yl]sulfonylamino]benzoate

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